molecular formula C11H13NO2 B11905700 4-Ethoxy-2-ethylbenzo[d]oxazole

4-Ethoxy-2-ethylbenzo[d]oxazole

Cat. No.: B11905700
M. Wt: 191.23 g/mol
InChI Key: PDQFMDHBRSUSSB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethoxy and ethyl substituents at the 4 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 4-ethoxyacetophenone under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the mixture is heated under reflux conditions for several hours to achieve cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, the use of solid acid nanocatalysts has been reported to enhance the yield and reduce reaction times. The reaction is typically conducted in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-ethylbenzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxy and ethyl groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethoxy-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO2/c1-3-10-12-11-8(13-4-2)6-5-7-9(11)14-10/h5-7H,3-4H2,1-2H3

InChI Key

PDQFMDHBRSUSSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC=C2OCC

Origin of Product

United States

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